molecular formula C8H9BrClN3 B1521940 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine CAS No. 57054-90-7

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1521940
CAS RN: 57054-90-7
M. Wt: 262.53 g/mol
InChI Key: DZUHQNZYRAYTGU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10BrN3. It is used in pharmaceutical testing . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine include a molecular weight of 227.10 . Other specific properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For example, it was used in the production of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These derivatives were synthesized through a process involving treatment with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides to produce 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which were then reacted with secondary amines to yield 7-amino derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Properties

Research has indicated that certain pyrimidine derivatives, including 5-bromo variants, have substantial antiviral properties against RNA viruses. The C-5 substituted derivatives of these compounds showed significant activity, highlighting their potential as biologically active agents (Bergstrom et al., 1984).

Application in Nucleoside Synthesis

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine has been utilized in the synthesis of various nucleoside analogues. For instance, it was involved in the production of pyrrolopyrimidine nucleosides, which have biochemical significance and potential pharmaceutical applications (Hinshaw, Gerster, Robins, & Townsend, 1969).

Chemical Transformation Studies

This compound has been studied in the context of chemical transformations, such as regioselective displacement reactions with ammonia, leading to the formation of pyrimidine derivatives. These studies are important for understanding the chemical behavior and potential applications of pyrimidine compounds in various fields (Doulah et al., 2014).

In Vitro Antibacterial Evaluation

A study involving the synthesis of novel heterocyclic compounds using 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine revealed that some derivatives exhibit moderate antibacterial activity, emphasizing the potential of these compounds in the development of new antibacterial agents (Afrough et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is also harmful by inhalation and in contact with skin .

properties

IUPAC Name

5-bromo-2-chloro-4-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUHQNZYRAYTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659429
Record name 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine

CAS RN

57054-90-7
Record name 5-Bromo-2-chloro-4-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57054-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Jones - Molbank, 2015 - mdpi.com
Molbank | Free Full-Text | 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Next Article in Journal 2-Methylsulfanylbenzo[f]isoquinoline Previous Article in Journal 2-Fluoro-N-…
Number of citations: 6 www.mdpi.com

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